3-Benzoylbenzoyl chloride

Übersicht

Beschreibung

3-Benzoylbenzoyl chloride: is an organic compound with the molecular formula C14H9ClO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted at the third position of another benzoyl chloride molecule. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Benzoylbenzoyl chloride can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5COCl+C6H6AlCl3C6H5COC6H5+HCl

In this reaction, benzoyl chloride is first converted to benzoylbenzene, which can then be further chlorinated to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of benzoylbenzene using thionyl chloride or phosphorus pentachloride. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzoylbenzoyl chloride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form 3-Benzoylbenzoic acid and hydrochloric acid.

Esterification: Reacts with alcohols to form esters.

Friedel-Crafts Acylation: Can further react with aromatic compounds to form more complex acylated products.

Common Reagents and Conditions:

Hydrolysis: Water, often under acidic or basic conditions.

Esterification: Alcohols, typically in the presence of a catalyst such as sulfuric acid.

Friedel-Crafts Acylation: Aromatic compounds, in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Hydrolysis: 3-Benzoylbenzoic acid.

Esterification: Various esters depending on the alcohol used.

Friedel-Crafts Acylation: More complex acylated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Benzoylbenzoyl chloride is primarily utilized as an acylating agent in organic synthesis. Its ability to introduce acyl groups into various substrates makes it valuable in the production of complex organic molecules.

- Acylation Reactions : It can be used to synthesize ketones and esters through acylation reactions with alcohols and amines. The resulting products are crucial intermediates in the pharmaceutical and agrochemical industries.

- Case Study : A study demonstrated the use of this compound in synthesizing novel pharmaceutical compounds, showcasing its efficiency in generating diverse chemical structures with potential therapeutic applications .

Polymer Chemistry

In polymer chemistry, this compound serves as a key reagent for modifying polymer surfaces and enhancing their properties.

- Surface Modification : The compound can be used to modify the surface of polymers, improving adhesion between different materials. This is particularly important in composite materials where interfacial bonding is critical for mechanical performance.

- Case Study : Research indicated that treating natural fibers with benzoyl chloride significantly improved their compatibility with polymer matrices, resulting in enhanced mechanical properties of composites. The treatment reduced water absorption and increased tensile strength, making these composites suitable for construction and automotive applications .

Synthesis of Dyes and Pigments

This compound is also involved in the synthesis of various dyes and pigments. Its reactive acyl chloride group allows it to participate in coupling reactions that form chromophores.

- Dye Production : The compound can be employed to produce azo dyes, which are widely used in textiles and coatings due to their vibrant colors and stability.

- Case Study : A study highlighted the effectiveness of this compound in synthesizing a series of azo dyes with improved lightfastness and wash fastness properties, demonstrating its potential for industrial dye applications .

Pharmaceutical Applications

The compound's role as an intermediate in pharmaceutical synthesis cannot be overstated. It is involved in producing various active pharmaceutical ingredients (APIs).

- Drug Development : The ability to introduce specific functional groups enables the design of drugs with targeted biological activities.

- Case Study : A notable application was reported where this compound was utilized to synthesize a new class of anti-inflammatory agents, showcasing its significance in drug discovery .

Material Science

In material science, this compound is explored for its potential in developing advanced materials with tailored properties.

- Composite Materials : The compound's ability to enhance fiber-matrix adhesion leads to the development of high-performance composites suitable for demanding applications.

- Case Study : Research on date palm fibers treated with benzoyl chloride revealed significant improvements in mechanical properties and durability, paving the way for sustainable material solutions .

Wirkmechanismus

The mechanism of action of 3-Benzoylbenzoyl chloride involves its reactivity as an acylating agent. It can transfer its acyl group to nucleophiles, such as alcohols, amines, and aromatic compounds, forming esters, amides, and ketones, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Vergleich Mit ähnlichen Verbindungen

Benzoyl chloride: A simpler acyl chloride with the formula C7H5ClO.

3-Chlorobenzoyl chloride: A similar compound with a chlorine atom substituted at the third position of the benzoyl group.

4-Chlorobenzoyl chloride: Another similar compound with the chlorine atom at the fourth position.

Comparison: 3-Benzoylbenzoyl chloride is unique due to the presence of two benzoyl groups, which can influence its reactivity and applications. Compared to benzoyl chloride, it offers more versatility in organic synthesis due to the additional functional group. The position of the chlorine atom in 3-Chlorobenzoyl chloride and 4-Chlorobenzoyl chloride can affect their reactivity and the types of products formed in chemical reactions.

Biologische Aktivität

3-Benzoylbenzoyl chloride, a compound belonging to the class of benzoyl chlorides, is notable for its potential biological activities. This article explores its biological activity, including its effects on cellular mechanisms, mutagenicity, and potential carcinogenicity, supported by relevant data and case studies.

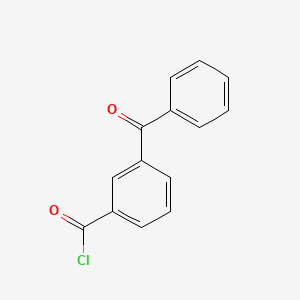

This compound has the chemical formula and is characterized by a benzoyl group attached to another benzoyl moiety through a carbonyl linkage. Its structure can be represented as follows:

1. Mutagenicity and Genotoxicity

Research has indicated that benzoyl chloride derivatives exhibit varying degrees of mutagenic and genotoxic effects. For instance, studies have shown that while certain benzyl chlorides induce DNA damage in bacterial systems, this compound has not been reported to exhibit significant mutagenic activity in standard tests. This suggests a lower risk of inducing genetic mutations compared to other related compounds .

2. Carcinogenic Potential

The carcinogenic potential of benzoyl chlorides has been a subject of extensive research. A study indicated that exposure to benzyl chloride resulted in weak carcinogenic effects in mice, with increased incidences of lung adenomas and skin carcinomas observed under specific conditions . However, the specific data regarding this compound remains limited, necessitating further investigation into its long-term effects on tumorigenesis.

3. Cellular Effects

Studies on related compounds suggest that benzoyl chlorides can affect cellular mechanisms such as apoptosis and cell cycle regulation. For example, benzyl chloride has been shown to influence cell proliferation and apoptosis in various cell lines . It is hypothesized that this compound may exhibit similar effects due to its structural similarities.

Case Study 1: In Vitro Studies on Cell Lines

In vitro studies involving human embryonic kidney (HEK293) cells have demonstrated that exposure to various benzyl derivatives can lead to alterations in cell viability and proliferation rates. Although specific studies on this compound are scarce, extrapolation from related compounds suggests potential cytotoxic effects at higher concentrations.

Case Study 2: Genotoxicity Testing

A comparative analysis of genotoxicity across different benzyl chlorides revealed that while some induced significant DNA damage, this compound did not show similar levels of activity in preliminary assays. This indicates a need for comprehensive testing to fully understand its genotoxic profile.

Data Summary Table

| Property | Observation |

|---|---|

| Chemical Formula | |

| Mutagenicity | Limited evidence; low mutagenic potential |

| Carcinogenicity | Weakly carcinogenic potential suggested |

| Cellular Effects | Potential cytotoxic effects; needs further study |

Eigenschaften

IUPAC Name |

3-benzoylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c15-14(17)12-8-4-7-11(9-12)13(16)10-5-2-1-3-6-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBMPXMOUHLZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510138 | |

| Record name | 3-Benzoylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77301-47-4 | |

| Record name | 3-Benzoylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.